tert-Butyl diazoacetate

Asymmetric catalysis Cyclopropanation Ruthenium catalysis

tert-Butyl diazoacetate (tBDA) is a diazoester widely employed as a versatile carbene precursor in organic synthesis, with primary applications in metal-catalyzed cyclopropanation, insertion, and aziridine-forming reactions. It is characterized by its bulky tert-butyl ester group, which imparts distinct steric properties that profoundly influence reaction selectivity and outcomes compared to smaller alkyl diazoacetates.

Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
CAS No. 35059-50-8
Cat. No. B029166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl diazoacetate
CAS35059-50-8
Synonyms2-Diazo-acetic Acid 1,1-Dimethylethyl Ester;  (tert-Butoxycarbonyl)diazomethane; 
Molecular FormulaC₆H₁₀N₂O₂
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C=[N+]=[N-]
InChIInChI=1S/C6H10N2O2/c1-6(2,3)10-5(9)4-8-7/h4H,1-3H3
InChIKeyJBVSBLLOZVDAAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Diazoacetate (CAS 35059-50-8): Technical Baseline for Research and Industrial Procurement


tert-Butyl diazoacetate (tBDA) is a diazoester widely employed as a versatile carbene precursor in organic synthesis, with primary applications in metal-catalyzed cyclopropanation, insertion, and aziridine-forming reactions . It is characterized by its bulky tert-butyl ester group, which imparts distinct steric properties that profoundly influence reaction selectivity and outcomes compared to smaller alkyl diazoacetates [1]. The compound is typically supplied as a solution or neat liquid with a boiling point of 51-53 °C/12 mmHg and a density of 1.026 g/mL at 25 °C .

Why Generic Diazoacetate Substitution Fails: tert-Butyl Diazoacetate's Critical Steric Advantage


Generic substitution between alkyl diazoacetates is chemically unsound due to the profound influence of the ester's steric bulk on reaction stereochemistry and efficiency. The tert-butyl group in tBDA provides significantly greater steric hindrance than the methyl or ethyl groups found in common analogues. This steric parameter is a critical determinant of the transition state geometry in metal-catalyzed reactions, directly impacting diastereoselectivity (trans/cis ratios) and enantioselectivity [1]. Consequently, using a smaller diazoacetate as a direct replacement for tBDA will not replicate the optimized reaction outcomes and will likely lead to a substantial loss in selectivity and yield, as the following quantitative evidence demonstrates.

tert-Butyl Diazoacetate: Quantitative Differentiation Evidence for Cyclopropanation Selectivity


Dramatic Improvement in Trans/Cis Selectivity and Enantiomeric Excess vs. Ethyl Diazoacetate

In the cyclopropanation of styrene catalyzed by a chiral ruthenium phthalocyanine complex, switching the carbene precursor from ethyl diazoacetate (EDA) to tert-butyl diazoacetate (tBDA) led to a dramatic improvement in stereocontrol [1]. The trans/cis ratio increased more than eightfold, and the enantiomeric excess more than doubled.

Asymmetric catalysis Cyclopropanation Ruthenium catalysis

High Enantioselectivity in Cobalt-Catalyzed Cyclopropanation of Styrene Derivatives

The combination of tert-butyl diazoacetate with a chiral Co(III)-salen bromide catalyst enables the highly enantioselective cyclopropanation of 4-chlorostyrene, achieving excellent stereocontrol [1].

Asymmetric synthesis Cyclopropanation Cobalt catalysis

Consistent High Enantioselectivity Across Multiple Diazoacetates with a Cobalt(II) Catalyst

When evaluated with a chiral β-ketoiminato cobalt(II) complex catalyst, tert-butyl diazoacetate, along with its methyl and ethyl analogues, all afforded cyclopropanecarboxylates from styrene with uniformly high enantioselectivities [1].

Asymmetric catalysis Cyclopropanation Cobalt catalysis

Validated Application Scenarios for tert-Butyl Diazoacetate in Research and Industry


Enantioselective Synthesis of Cyclopropane-Containing Pharmaceutical Intermediates

The combination of tert-butyl diazoacetate with a chiral cobalt(III)-salen catalyst provides a robust method for synthesizing highly enantioenriched tert-butyl 2-arylcyclopropane-1-carboxylates (e.g., from 4-chlorostyrene with 96% ee, 97:3 trans/cis) [1]. These chiral cyclopropane esters are key intermediates in the synthesis of various drug candidates, including tranylcypromine analogues, where the tert-butyl ester also serves as a protecting group for subsequent modifications [2].

Precision Surface Functionalization of Carbon Nanomaterials

tBDA is a preferred reagent for the covalent functionalization of carbon nanoparticles, such as carbon nanotubes, under mild conditions [3]. In a patented method, tBDA is used to introduce carboxylic acid groups onto the nanoparticle surface via a carbene insertion pathway, thereby increasing hydrophilicity and enabling further bioconjugation or composite material formation [4]. The tert-butyl ester group is chosen for its balance of reactivity and steric bulk during the grafting process.

Stereoselective Total Synthesis of Complex Natural Products

tert-Butyl diazoacetate is a critical starting material in the total synthesis of complex molecules where stereocontrol is paramount. It is specifically cited as a key starting material for the total synthesis of manzacidin A, a marine alkaloid with a challenging stereochemical array . Its use in the diastereo- and enantioselective synthesis of 2-vinylcyclopropa[b]indolines further demonstrates its value in constructing architecturally complex and stereochemically rich scaffolds .

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